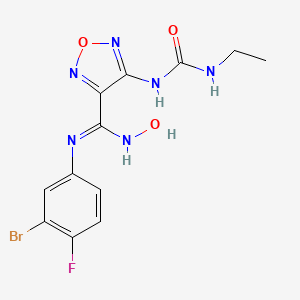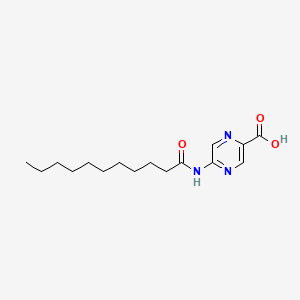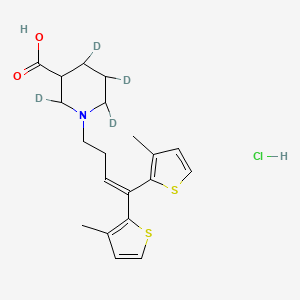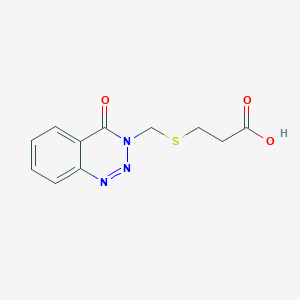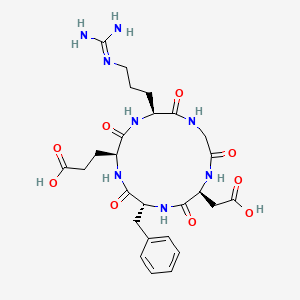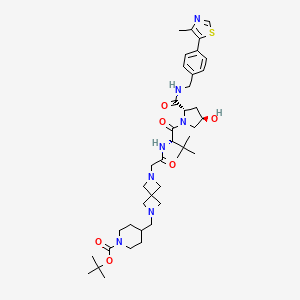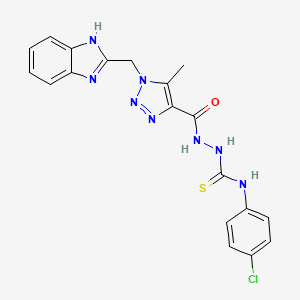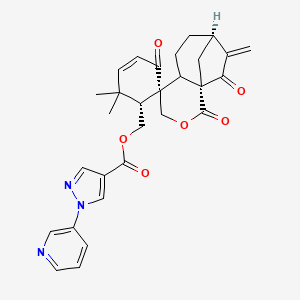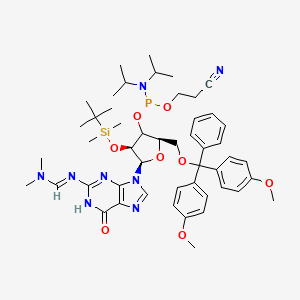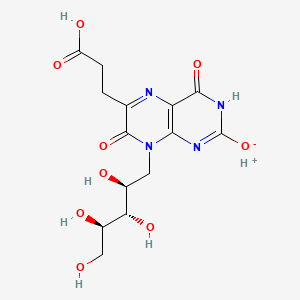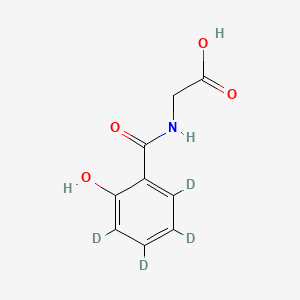
Salicyluric acid-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salicyluric acid-d4 is a deuterated form of salicyluric acid, which is an endogenous metabolite of salicylic acid. The deuterium labeling in this compound makes it particularly useful in scientific research as a tracer in metabolic studies. This compound is often used to study the pharmacokinetics and metabolism of salicylic acid and its derivatives .
準備方法
Synthetic Routes and Reaction Conditions
Salicyluric acid-d4 can be synthesized through the reaction of deuterated salicylic acid with glycine. The reaction typically involves the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms into the final product. The reaction conditions often include heating the mixture to facilitate the formation of the amide bond between the carboxyl group of salicylic acid and the amino group of glycine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production process is optimized to ensure cost-effectiveness and scalability .
化学反応の分析
Types of Reactions
Salicyluric acid-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to salicylic acid derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carboxyl and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic or acidic conditions.
Major Products
The major products formed from these reactions include various derivatives of salicylic acid and its conjugates. For example, oxidation can yield quinones, while reduction can regenerate salicylic acid .
科学的研究の応用
Salicyluric acid-d4 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in studying the metabolic pathways of salicylic acid.
Biology: Helps in understanding the role of salicylic acid in plant defense mechanisms.
Medicine: Used in pharmacokinetic studies to track the metabolism and excretion of salicylic acid in the human body.
Industry: Employed in the development of new drugs and formulations by providing insights into the metabolic fate of salicylic acid derivatives
作用機序
Salicyluric acid-d4 exerts its effects primarily through its role as a metabolite of salicylic acid. The mechanism involves the conjugation of salicylic acid with glycine, forming salicyluric acid, which is then excreted via the kidneys. This pathway is similar to the excretion of benzoic acid as hippuric acid. The molecular targets include enzymes involved in the conjugation process, such as glycine N-acyltransferase .
類似化合物との比較
Similar Compounds
Salicylic acid-d4: Another deuterated form used as an internal standard for quantification.
Salicyluric acid: The non-deuterated form, which is a natural metabolite of salicylic acid.
Methyl salicylate: A related compound used for its analgesic and anti-inflammatory properties
Uniqueness
Salicyluric acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. The presence of deuterium atoms allows for precise tracking using mass spectrometry, making it invaluable in pharmacokinetic and metabolic studies .
特性
分子式 |
C9H9NO4 |
|---|---|
分子量 |
199.20 g/mol |
IUPAC名 |
2-[(2,3,4,5-tetradeuterio-6-hydroxybenzoyl)amino]acetic acid |
InChI |
InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13)/i1D,2D,3D,4D |
InChIキー |
ONJSZLXSECQROL-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NCC(=O)O)O)[2H])[2H] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


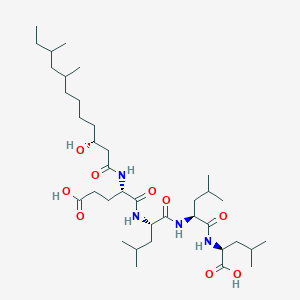
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)
